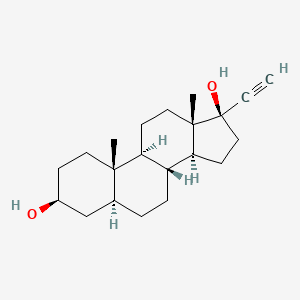

17alpha-Ethynyl-3beta-androstanediol

Description

Structure

3D Structure

Properties

CAS No. |

13611-96-6 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15-,16+,17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

CKAXZOYFIHQCBN-FJCZRMHDSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Stereoselective Synthesis of 17alpha-Ethynyl-3beta-androstanediol

The synthesis of this compound hinges on the stereoselective introduction of an ethynyl (B1212043) group at the C17 position of the androstane (B1237026) steroid nucleus. A primary and effective strategy involves the nucleophilic addition of an acetylide anion to a 17-keto steroid precursor. This reaction is inherently stereoselective due to the steric hindrance posed by the C18 angular methyl group, which favors the attack of the acetylide from the alpha-face of the steroid, leading to the desired 17alpha-ethynyl, 17beta-hydroxy configuration.

The choice of the ethynylating agent and reaction conditions is crucial for achieving high yields and stereoselectivity. Common reagents include lithium acetylide, sodium acetylide, or potassium acetylide, often prepared in situ from acetylene (B1199291) gas in a suitable solvent such as liquid ammonia (B1221849), tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO). The use of a coordinating cation, like lithium, can enhance the stereoselectivity of the addition.

Precursor Chemistry and Reaction Pathways

The principal precursor for the synthesis of this compound is Epiandrosterone (B191177) (3beta-hydroxy-5alpha-androstan-17-one). This 17-ketosteroid provides the necessary scaffold for the introduction of the ethynyl group.

The reaction pathway can be summarized as follows:

Protection of the 3-hydroxyl group (optional): In some synthetic schemes, the 3beta-hydroxyl group of epiandrosterone may be protected to prevent its interference with the ethynylation reaction. Common protecting groups for alcohols, such as acetyl or tetrahydropyranyl (THP) ethers, can be employed.

Ethynylation: The 17-keto group of the (potentially protected) epiandrosterone is reacted with an acetylide salt. For instance, bubbling acetylene gas through a solution of sodium or lithium in liquid ammonia generates the corresponding acetylide, which then acts as the nucleophile. The reaction mixture is typically stirred at low temperatures to ensure controlled addition.

Deprotection (if applicable): If the 3-hydroxyl group was protected, the protecting group is removed in a subsequent step. For example, an acetyl group can be hydrolyzed under basic conditions, while a THP ether can be removed using acidic catalysis.

Purification: The final product, this compound, is then purified from the reaction mixture using techniques such as crystallization or column chromatography to yield a product of high purity.

Interactive Data Table: Key Reaction Components

| Role | Compound | Key Features |

| Precursor | Epiandrosterone | 17-ketosteroid with a 3beta-hydroxyl group |

| Reagent | Acetylene | Source of the ethynyl group |

| Reagent | Sodium/Lithium in Liquid Ammonia | Forms the acetylide nucleophile |

| Solvent | Liquid Ammonia/THF | Provides a suitable reaction medium |

Derivatization for Research Purposes

To explore and modify the biological properties of this compound, various derivatives have been synthesized for research applications.

Synthesis of Esters for Modified Pharmacokinetic and Pharmacodynamic Research Models

Esterification of the hydroxyl groups of this compound is a common strategy to alter its pharmacokinetic and pharmacodynamic profile. Esters can modify properties such as solubility, absorption, and duration of action. The synthesis of these esters is typically achieved by reacting the parent diol with an appropriate acylating agent.

Common esterification methods include:

Reaction with Acyl Halides: The diol can be reacted with an acyl chloride or acyl bromide in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrogen halide byproduct. This method is efficient for the synthesis of a wide range of esters.

Reaction with Carboxylic Anhydrides: Carboxylic anhydrides, in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or a strong acid, can also be used to form esters.

The specific ester synthesized can be tailored to investigate different research questions. For example, long-chain fatty acid esters can be prepared to study potential prodrugs with prolonged release characteristics.

Interactive Data Table: Esterification Reagents and Corresponding Esters

| Acylating Agent | Resulting Ester Type | Potential Research Application |

| Acetyl Chloride | Acetate ester | Studying the effect of simple esterification on activity |

| Benzoyl Chloride | Benzoate ester | Investigating the impact of aromatic esters |

| Valeryl Chloride | Valerate ester | Exploring medium-chain fatty acid esters |

| Long-chain Acyl Chlorides | Long-chain fatty acid esters | Researching potential long-acting prodrugs |

Exploration of Organometallic Analogues and Derivatives

The introduction of organometallic moieties to steroidal structures has opened new avenues for research, particularly in the development of therapeutic and diagnostic agents. The terminal alkyne of the 17alpha-ethynyl group in this compound serves as a versatile handle for the synthesis of organometallic derivatives.

One common approach is the Sonogashira coupling reaction , where the terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This allows for the attachment of a wide variety of organometallic fragments.

Another strategy involves the alkyne-azide cycloaddition (click chemistry) , where the ethynyl group reacts with an organometallic azide (B81097) to form a stable triazole ring, linking the steroid to the metal complex.

Furthermore, the acetylenic proton can be deprotonated to form an acetylide, which can then react with various metal precursors to form σ-alkynyl metal complexes. Metals such as gold, platinum, and rhenium have been incorporated into ethynyl-containing steroids to explore their potential applications in areas like bioimaging and targeted drug delivery.

Biological Transformations and Metabolism in Research Systems

Enzymatic Pathways Governing Biotransformation of 17alpha-Ethynyl-3beta-androstanediol

The biotransformation of this compound is primarily dictated by the action of specific steroidogenic enzymes. These enzymes catalyze key reactions that alter the compound's structure and, consequently, its biological properties.

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that play a crucial role in the metabolism of steroid hormones by catalyzing the oxidation and reduction of hydroxyl groups. In the case of this compound, HSDs are instrumental in the metabolism of the hydroxyl group at the C3 position. This enzymatic action can lead to a metabolic inversion at this position. Specifically, the 3beta-hydroxyl configuration of the parent compound can be converted to a 3alpha-hydroxyl group, a reaction essential for the formation of one of its key metabolites. wikipedia.org The interconversion between 3-alpha and 3-beta-hydroxysteroids is a common metabolic pathway for many androstane (B1237026) steroids, regulated by various isoforms of HSDs. nih.gov

In vivo studies have identified two significant metabolites of this compound: 17alpha-Ethynyl-3alpha-androstanediol and 5alpha-Dihydroethisterone (also known as 5alpha-dihydro-17alpha-ethynyltestosterone). wikipedia.org The formation of 17alpha-Ethynyl-3alpha-androstanediol occurs through the metabolic inversion of the C3 hydroxyl group, a process mediated by HSDs as previously mentioned. wikipedia.org In fact, this compound is itself considered a metabolite of 17alpha-Ethynyl-3alpha-androstanediol, indicating a reversible metabolic pathway between these two positional isomers. wikipedia.org

Comparative Metabolic Profiling Across Diverse Preclinical Species and In Vitro Models

Preclinical drug metabolism studies often utilize various animal models and in vitro systems to predict human pharmacokinetics. Research on synthetic androstanes, including compounds structurally related to this compound, has been conducted in species such as mice, rats, dogs, and monkeys. nih.gov These studies have revealed that drug metabolism can be species-dependent, with different metabolite profiles observed across different preclinical models. nih.gov

In vitro models, such as liver microsomes, are also employed to investigate the metabolism of 17-alpha-ethynylsteroids. nih.gov These systems allow for the identification of the primary metabolizing enzymes, often part of the Cytochrome P450 superfamily, and the characterization of metabolic pathways without the complexities of a whole-organism model. nih.govnih.gov For instance, studies on related androstene analogues have used human microsomal enzymes to assess interactions with specific P450 isoforms like CYP1A2, 2C9, 2C19, 2D6, and 3A4. nih.gov

| Model System | Type | Application in Steroid Metabolism Studies | Reference |

|---|---|---|---|

| Rodents (Mice, Rats) | In Vivo | Pharmacokinetics and metabolite profiling for related androstanes. | nih.govnih.gov |

| Dogs | In Vivo | Comparative metabolism and safety studies for related androstanes. | nih.govnih.gov |

| Monkeys | In Vivo | Preclinical pharmacokinetics and metabolism studies for related androstanes. | nih.govnih.gov |

| Liver Microsomes | In Vitro | Identification of metabolizing enzymes (e.g., P450s) and metabolic pathways for ethynylsteroids. | nih.govnih.gov |

Influence of Ethynylation on Steroidogenic Enzyme Activity, including 17beta-Hydroxysteroid Dehydrogenase Inhibition

The introduction of a 17alpha-ethynyl group is a common chemical modification in synthetic steroids that significantly impacts their metabolic stability and biological activity. One of the primary effects of this ethynylation is the prevention of oxidation at the 17beta-hydroxyl position. nih.gov This is crucial because 17beta-Hydroxysteroid dehydrogenases (17beta-HSDs) are ubiquitous enzymes that catalyze the interconversion between the biologically potent 17beta-hydroxysteroids (like estradiol (B170435) and testosterone) and their less active 17-keto forms (estrone and androstenedione). nih.govnih.gov

By sterically hindering the access of 17beta-HSDs to the 17beta-hydroxyl group, the 17alpha-ethynyl group effectively inhibits the oxidative metabolism at this site. nih.gov This inhibition increases the oral bioavailability and prolongs the half-life of the steroid. nih.gov The 17beta-HSD family of enzymes is a key target for controlling the concentration of active androgens and estrogens, and their inhibition is a therapeutic strategy for hormone-sensitive pathologies. researchgate.net The presence of the ethynyl (B1212043) group makes this compound resistant to inactivation by oxidative 17beta-HSDs, thereby preserving its activity. nih.gov

| Enzyme | Function | Effect of 17alpha-Ethynylation | Consequence | Reference |

|---|---|---|---|---|

| 17beta-Hydroxysteroid Dehydrogenase (17beta-HSD) | Catalyzes oxidation of the 17beta-hydroxyl group, typically leading to steroid inactivation. | Inhibits/prevents oxidation at the 17beta-position. | Increased metabolic stability, enhanced oral bioavailability, and prolonged biological activity. | nih.gov |

Preclinical Biological Activities in Non Human Systems

Effects on Reproductive Tissues in Animal Models for Mechanistic Elucidation

Animal models have been instrumental in elucidating the physiological and morphological changes induced by 17alpha-Ethynyl-3beta-androstanediol in reproductive tissues. These studies provide foundational knowledge for understanding its mechanism of action.

Investigations into Uterotrophic Responses in Rodent Models

In animal studies, this compound has demonstrated estrogenic effects, including the stimulation of uterine growth, a phenomenon known as uterotrophy. wikipedia.org This response is a classic indicator of estrogenic activity and is often evaluated in rodent models to assess the estrogenicity of a compound. The gravimetric uterotrophic assay, which measures the increase in uterine weight, is a well-established method for this purpose. nih.govnih.gov The observed uterotrophic effect of this compound is consistent with its in-vitro binding and activation of estrogen receptors. wikipedia.org

Impact on Testicular Morphology and Function in Animal Studies

In addition to its effects on female reproductive tissues, this compound has been shown to cause testicular atrophy in animals. wikipedia.org This effect is also indicative of its estrogenic activity. Changes in testicular morphology and function are critical parameters in assessing the impact of exogenous compounds on the male reproductive system. nih.govmdpi.com

Cellular Proliferation and Apoptosis Studies in In Vitro Cancer Models

The potential of this compound as a therapeutic agent for prostate cancer has been explored through in vitro studies using cancer cell lines. These investigations have focused on its ability to inhibit cancer cell growth and induce programmed cell death.

Inhibition of Androstenediol-Stimulated Proliferation in Specific Cell Lines (e.g., LNCaP cells)

Research has shown that this compound can inhibit the proliferation of LNCaP human prostate cancer cells that is stimulated by androstenediol (B1197431). nih.gov The LNCaP cell line is a widely used model in prostate cancer research because it expresses a mutated androgen receptor that can be activated by various steroid hormones, including androgens, estrogens, and adrenal androgens like androstenediol. nih.gov The ability of this compound to counteract the proliferative effects of androstenediol suggests a potential therapeutic application in hormone-sensitive prostate cancer. nih.gov

Interactive Data Table: Effect of this compound on LNCaP Cell Proliferation

| Treatment Group | Proliferation Rate (% of Control) |

| Control (Vehicle) | 100% |

| Androstenediol | >100% (Stimulated) |

| Androstenediol + this compound | <100% (Inhibited) |

Induction of Apoptotic Pathways in Prostate Cancer Cell Models

Beyond inhibiting proliferation, this compound has been observed to induce apoptosis, or programmed cell death, in prostate cancer cells. nih.gov Apoptosis is a crucial mechanism for eliminating cancerous cells and is a key target for many cancer therapies. mdpi.comucf.edu The induction of apoptosis by this compound is accompanied by an increase in the number of apoptotic cells in LNCaP tumor models. nih.gov This pro-apoptotic activity further underscores its potential as an anti-cancer agent.

Androgen Receptor Dependence of Cellular Effects in In Vitro Systems

While this compound exhibits weak affinity for the androgen receptor in vitro, it does not appear to activate it. wikipedia.org Its inhibitory effects on LNCaP cell proliferation stimulated by androstenediol are notable given that LNCaP cells possess a mutated androgen receptor. nih.gov This suggests that the mechanism of action may involve pathways other than direct androgen receptor antagonism. The interplay between different steroid hormone receptors, including estrogen receptors, is a critical area of investigation in understanding the cellular effects of this compound. nih.gov

Neuroendocrine System Modulation in Animal Models

The direct role of this compound in neurosteroidogenic pathways has not been extensively elucidated in available preclinical research. However, insights can be drawn from the biological activities of its parent compound, 5α-androstane-3β,17β-diol (3β-diol). Neurosteroids are synthesized within the central nervous system and are crucial modulators of neuronal activity. The precursor to 3β-diol, dihydrotestosterone (B1667394) (DHT), can be metabolized into this steroid, which exhibits distinct neurobiological effects.

In animal models, 3β-diol has been shown to influence the hypothalamo-pituitary-adrenal (HPA) axis, a primary neuroendocrine system that governs responses to stress. mdpi.com Specifically, 3β-diol can modulate the release of corticotropin-releasing hormone (CRH) and arginine-vasopressin (AVP), key regulators of the stress response. mdpi.com Studies in rats have demonstrated that chronic administration of 3β-diol can lead to an increase in CRH mRNA expression in the hypothalamus following stress, suggesting a direct impact on the neuroendocrine stress axis. mdpi.com This modulation is thought to occur through its interaction with estrogen receptors, particularly ERβ. mdpi.commdpi.com While these findings highlight the neuroendocrine activity of the parent compound, further research is required to determine if the addition of the 17alpha-ethynyl group alters these activities in this compound.

The neuroendocrine effects of the parent compound, 5α-androstane-3β,17β-diol (3β-diol), are largely attributed to its activity as a selective agonist for Estrogen Receptor Beta (ERβ). mdpi.comalzdiscovery.org ERβ is expressed in various brain regions critical for the regulation of stress and behavior, including the paraventricular nucleus (PVN) of the hypothalamus. mdpi.comalzdiscovery.org

Preclinical studies have shown that the activation of ERβ by 3β-diol can inhibit hormonal responses to stress. alzdiscovery.org In animal models, the administration of 3β-diol or other selective ERβ agonists was found to reduce the secretion of corticosterone (B1669441) and adrenocorticotropic hormone (ACTH) in response to restraint stress. alzdiscovery.org These inhibitory effects were blocked by an ER antagonist but not by an androgen receptor antagonist, confirming the ER-mediated pathway. alzdiscovery.org In vitro studies have further demonstrated that 3β-diol can activate ERβ1-induced gene transcription in neuronal cells. nih.gov

The potential for this compound to exert similar ERβ-mediated actions in the brain is plausible but remains to be directly investigated. The introduction of the ethynyl (B1212043) group at the C17α position is a common strategy in steroid chemistry to enhance oral bioavailability and metabolic stability, but it can also influence receptor binding and activity. Therefore, dedicated studies are necessary to characterize the specific interactions of this compound with ERβ in various brain regions and its subsequent effects on neuroendocrine function.

| Compound | Receptor Target | Observed Effect in Animal Models (Brain) | Reference |

| 5α-androstane-3β,17β-diol (3β-diol) | Estrogen Receptor β (ERβ) | Inhibition of HPA axis stress response; modulation of CRH expression. | mdpi.commdpi.comalzdiscovery.org |

| This compound | Not explicitly defined | Data not available in the searched literature. |

Modulation of Inflammatory Processes in Experimental Models (referencing related ethynylated androstenes)

While direct studies on the anti-inflammatory properties of this compound are limited, extensive research on the closely related synthetic androstene, 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol (also known as HE3286 or NE3107), provides significant insights into the potential anti-inflammatory mechanisms of this class of compounds. HE3286 has demonstrated broad anti-inflammatory activities in various preclinical models of inflammation. nih.gov

The related ethynylated androstene, HE3286, has been shown to effectively modulate pro-inflammatory cytokine pathways, particularly those involving Tumor Necrosis Factor-alpha (TNFα). In experimental models, HE3286 can suppress the production and signaling of several inflammatory markers. researchgate.net

In a murine model of Parkinson's disease, treatment with HE3286 resulted in a significant reduction in the gene expression of pro-inflammatory mediators in the brain, including TNFα. nih.gov Specifically, TNFα expression was reduced by 40%. nih.gov Further studies have indicated that HE3286 attenuates TNFα-stimulated inflammation. nih.gov This inhibitory action on the TNFα pathway is a key component of its anti-inflammatory effects. In addition to TNFα, HE3286 has been observed to suppress other pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17). researchgate.netnih.gov

Table: Effect of HE3286 on Pro-inflammatory Cytokine Expression in a Murine Model

| Cytokine | Percent Reduction in Gene Expression | Reference |

|---|---|---|

| TNFα | 40% | nih.gov |

| IL-1β | 33% | nih.gov |

Research into the molecular mechanisms of the related compound HE3286 has identified several key targets within inflammatory signaling networks. Proteomic analysis has revealed that HE3286 can bind to multiple proteins, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway and Sirtuin 2 (Sirt2). nih.gov

HE3286 has been shown to bind to Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling cascade. alzdiscovery.orgnih.gov By binding to ERK, HE3286 can modulate its activation. In lipopolysaccharide (LPS)-stimulated macrophages, HE3286 was found to decrease the activation of pro-inflammatory kinases, including p38 MAPK and Jun N-terminal kinase (JNK). nih.gov This modulation of MAPK pathways is believed to be central to the anti-inflammatory and neuroprotective effects of HE3286. nih.gov

Furthermore, HE3286 has been identified as a binding partner for Sirt2, an enzyme involved in the regulation of inflammation and cellular stress responses. nih.gov The interaction with these molecular targets allows HE3286 to attenuate the activity of nuclear factor kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov This multi-targeted approach within inflammatory signaling networks underscores the potent anti-inflammatory profile of this class of ethynylated androstenes.

Advanced Analytical Techniques for Research Characterization

Spectroscopic Methods for Structural Elucidation of the Compound and Its Metabolites (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of 17alpha-Ethynyl-3beta-androstanediol and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific NMR data for this compound is not widely published, analysis of related androstane (B1237026) steroids indicates that ¹H-NMR would reveal characteristic signals for the methyl protons at the C-18 and C-19 positions. The ethynyl (B1212043) group at C-17 would produce a distinct singlet in the upfield region of the spectrum. The stereochemistry at C-3 and C-5 would influence the chemical shifts and coupling constants of the protons in the A-ring of the steroid nucleus. ¹³C-NMR would provide complementary data, with specific chemical shifts for each of the 21 carbon atoms, including the unique signals for the acetylenic carbons of the ethynyl group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a strong, sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne. A weaker absorption band around 2100 cm⁻¹ would be indicative of the C≡C triple bond stretch. A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) groups at the C-3 and C-17 positions.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, aiding in its identification and the structural elucidation of its metabolites. Electron ionization (EI) mass spectrometry of the trimethylsilyl (B98337) (TMS) derivative of a related compound, 17α-Methyl-5α-androstane-3α,17β-diol, shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of methyl groups and the TMS protecting groups. nist.gov For this compound, tandem mass spectrometry (MS/MS) would be employed to generate specific fragmentation patterns that can be used for unambiguous identification and quantification in complex mixtures. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Feature | Corresponding Functional Group/Structural Element |

| ¹H-NMR | Singlet (δ ~2.5 ppm) | Ethynyl proton (-C≡C-H) |

| ¹H-NMR | Singlets (δ ~0.8-1.0 ppm) | Methyl protons (C-18 and C-19) |

| ¹³C-NMR | Signals (δ ~70-85 ppm) | Carbons of the ethynyl group (-C≡C-) |

| IR | Strong, sharp band (~3300 cm⁻¹) | Alkyne C-H stretch |

| IR | Weak band (~2100 cm⁻¹) | C≡C triple bond stretch |

| IR | Broad band (3200-3600 cm⁻¹) | O-H stretch of hydroxyl groups |

| Mass Spec (EI) | Molecular ion peak (M⁺) | Molecular weight of the compound |

Chromatographic Separations for Isolation and Quantification in Biological Matrices (e.g., LC-MS/MS)

To measure the concentration of this compound and its metabolites in biological samples such as plasma or serum, highly sensitive and specific chromatographic methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govnih.gov

The methodology typically involves the following steps:

Sample Preparation: Biological samples are first subjected to a sample preparation procedure to remove interfering substances. This often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). thermofisher.commdpi.com

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 or similar column is commonly used to separate the analyte of interest from other endogenous steroids and metabolites. mdpi.comwikipedia.org A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, is employed to achieve optimal separation. wikipedia.org

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. This highly specific detection method allows for accurate quantification even at very low concentrations. nih.gov

Table 2: Typical LC-MS/MS Parameters for Androstanediol Analysis

| Parameter | Typical Condition |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or ammonium (B1175870) fluoride |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2-0.5 mL/min |

| Gradient | Optimized for separation of steroid isomers |

| Mass Spectrometry | |

| Ionization Source | ESI or APCI, positive ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of the analyte |

| Product Ion (Q3) | Specific fragment ion of the analyte |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are essential for determining the binding affinity of this compound to its target receptors. This compound is known to interact with estrogen receptors (ER). wikipedia.org These assays measure the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

The general principle of a competitive radioligand binding assay involves:

Preparation of Receptor Source: A source of the target receptor is required, which can be a purified receptor protein, a cell membrane preparation, or a tissue homogenate known to express the receptor (e.g., rat uterine cytosol for estrogen receptors).

Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-estradiol for estrogen receptors) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as filtration or precipitation.

Quantification of Bound Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. This allows for the determination of the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated from the IC₅₀ value.

Research has shown that this compound exhibits a high affinity for estrogen receptors, with reported IC₅₀ values of 16 nM for ERα and 126 nM for ERβ. It also displays weak affinity for the androgen receptor, with an IC₅₀ of 277 nM.

Table 3: Receptor Binding Affinity of this compound

| Receptor | IC₅₀ (nM) |

| Estrogen Receptor Alpha (ERα) | 16 |

| Estrogen Receptor Beta (ERβ) | 126 |

| Androgen Receptor (AR) | 277 |

Cell-Based Reporter Assays for Receptor Activation and Gene Expression Studies

Cell-based reporter assays are powerful tools for assessing the functional activity of a compound at its receptor. These assays measure the ability of a compound to activate a receptor and induce the expression of a reporter gene. nih.govvu.nl

For this compound, which acts as an estrogen receptor agonist, a typical reporter assay would involve:

Cell Line: A cell line that endogenously expresses estrogen receptors (e.g., MCF-7 breast cancer cells) or a cell line that has been engineered to express the receptor of interest. nih.gov

Reporter Construct: These cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with estrogen response elements (EREs).

Treatment: The cells are then treated with varying concentrations of this compound.

Measurement of Reporter Activity: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured. An increase in reporter activity indicates that the compound has bound to and activated the estrogen receptor, leading to the transcription of the reporter gene.

Data Analysis: The results are typically expressed as a dose-response curve, from which the EC₅₀ value (the concentration that produces 50% of the maximal response) can be determined.

Studies have demonstrated that this compound activates estrogen receptors in vitro, with a reported EC₅₀ value of 0.9 nM.

Furthermore, the downstream effects of receptor activation can be investigated through gene expression studies. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis can be used to measure changes in the expression of endogenous estrogen-responsive genes in cells treated with this compound. nih.govf1000research.com This provides a more comprehensive understanding of the compound's biological activity.

Table 4: Functional Activity of this compound in a Cell-Based Reporter Assay

| Assay Type | Receptor | Result | EC₅₀ (nM) |

| Estrogen Receptor Activation | Estrogen Receptors | Agonist | 0.9 |

Theoretical Frameworks and Future Research Perspectives

Role of 17alpha-Ethynyl-3beta-androstanediol in Understanding Steroid Hormone Biology and Function

This compound, a synthetic derivative of the endogenous steroid 3beta-androstanediol, serves as a valuable tool for dissecting the complexities of steroid hormone action. Its unique structural modifications, primarily the 17alpha-ethynyl group, confer specific properties that allow researchers to probe the structure-function relationships of steroid receptors and metabolic pathways.

The parent compound, 3beta-androstanediol, is a metabolite of dihydrotestosterone (B1667394) (DHT) and is recognized as a selective agonist for estrogen receptor beta (ERβ). researchgate.net This interaction is significant in tissues like the prostate, where ERβ is thought to have a protective role against excessive proliferation. By introducing a 17alpha-ethynyl group, the resulting synthetic compound, this compound, retains estrogenic activity but with altered receptor affinity and metabolic stability.

This synthetic steroid exhibits a high affinity for estrogen receptors, demonstrating its utility in studies of estrogen-mediated signaling. doi.org In vitro studies have quantified its binding affinity and activation potential for both ERα and ERβ, providing a basis for its use in comparative studies of estrogen receptor subtypes. doi.org The presence of the 17alpha-ethynyl group sterically hinders the oxidation of the 17beta-hydroxyl group, a common route of inactivation for natural steroids. wikipedia.org This increased metabolic stability makes it a useful compound for in vivo studies in animal models, allowing for a more sustained biological effect compared to its natural counterparts.

| Receptor | Parameter | Value | Reference Compound | Reference Value |

|---|---|---|---|---|

| Estrogen Receptor α (ERα) | IC50 (nM) | 16 | Estradiol (B170435) | 8 |

| Estrogen Receptor β (ERβ) | IC50 (nM) | 126 | Estradiol | 7 |

| Estrogen Receptors | EC50 (nM) | 0.9 | Estradiol | 0.002 |

| Androgen Receptor (AR) | IC50 (nM) | 277 | Dihydrotestosterone | 15 |

Elucidating the Mechanisms of Stereo- and Regioselectivity in Steroid Biotransformations

The biotransformation of steroids is a highly specific process, governed by enzymes that exhibit remarkable stereo- and regioselectivity. Synthetic steroids like this compound, with their unique structural features, are instrumental in elucidating the mechanisms of these transformations.

The orientation of the hydroxyl group at the C3 position (alpha versus beta) is a critical determinant of a steroid's biological activity and metabolic fate. The enzyme 3beta-hydroxysteroid dehydrogenase (3β-HSD) is responsible for the interconversion of 3-beta-hydroxy steroids and their corresponding 3-keto forms. wikipedia.org Studying the metabolism of this compound and its conversion to or from its 3-alpha isomer can provide insights into the stereospecificity of the enzymes involved in this process.

The 17alpha-ethynyl group is a key feature that influences the metabolism of this compound. This bulky group can sterically hinder the approach of metabolizing enzymes to the D-ring of the steroid, thereby altering the typical metabolic pathways. nih.gov For example, it protects the 17beta-hydroxyl group from oxidation by 17beta-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.org This allows researchers to isolate and study other metabolic pathways that might otherwise be minor or unobservable.

Furthermore, the ethynyl (B1212043) group itself can be a target for metabolism, primarily by cytochrome P450 (CYP) enzymes. The oxidation of the 17alpha-ethynyl group can lead to the formation of reactive intermediates. nih.gov These intermediates can then undergo rearrangements, such as D-homoannulation (expansion of the D-ring), or they can covalently bind to and inactivate the metabolizing enzyme. nih.gov Studying these reactions with this compound can help to characterize the active sites of specific CYP isozymes and understand the mechanisms of both steroid metabolism and enzyme inactivation.

Research Gaps and Directions for Mechanistic Studies in Non-Human Systems

While some research has been conducted on this compound and related compounds, significant gaps in our understanding remain, particularly in the context of non-human systems. Future research in this area could provide valuable insights into comparative endocrinology and species-specific differences in steroid metabolism.

One major research gap is the lack of comprehensive comparative metabolism studies for this compound across a range of non-human species. Studies on the related compound 17alpha-ethynyl-5alpha-androstane-3alpha,17beta-diol have shown that its pharmacokinetics and metabolite profiles differ between rodents, dogs, and monkeys. ontosight.ai A similar systematic investigation of this compound would be highly informative. Such studies could identify species-specific metabolites and help to elucidate the evolutionary divergence of steroid-metabolizing enzymes.

Another area for future research is the use of non-human systems to investigate the specific enzymes responsible for the biotransformation of this compound. While it is known that CYP enzymes are involved in the metabolism of the ethynyl group, the specific isozymes have not been fully characterized. nih.gov Using in vitro systems with recombinant enzymes from different species or in vivo studies with knockout animal models could pinpoint the key enzymes involved.

Furthermore, the biological effects of this compound in non-human species are not well-documented beyond general estrogenic effects like uterotrophy and testicular atrophy in rodents. doi.org Research in other animal models, such as fish or birds, could reveal novel endocrine-disrupting effects or unexpected biological activities, contributing to a broader understanding of its environmental impact and its potential as a pharmacological tool.

Potential as a Probe for Endocrine System Research

A research probe is a molecule with specific and well-characterized properties that can be used to investigate a biological system. This compound has several features that make it a promising candidate as a probe for endocrine system research.

Its estrogenic activity, coupled with its altered receptor binding profile compared to estradiol, allows it to be used to probe the specific functions of ERα and ERβ. doi.org For example, by comparing the cellular or physiological responses to estradiol and this compound, researchers could dissect the relative contributions of the two estrogen receptor subtypes to a particular biological process.

The metabolic stability of this compound, conferred by the 17alpha-ethynyl group, is another key feature of a useful research probe. wikipedia.org This stability allows for more controlled in vivo experiments, as the concentration of the active compound is less subject to rapid metabolic clearance. This is particularly important when studying long-term effects on the endocrine system.

Moreover, the potential for the ethynyl group to be metabolized into a reactive intermediate that can inactivate CYP enzymes suggests that this compound could be used as a mechanism-based inhibitor to study the function of these enzymes. nih.gov By selectively inactivating specific CYP isozymes, researchers could investigate their roles in both steroid metabolism and the detoxification of other xenobiotics.

| Metabolic Reaction | Enzyme Family | Potential Product(s) | Significance |

|---|---|---|---|

| Inversion of C3-hydroxyl | Hydroxysteroid Dehydrogenases (HSDs) | 17alpha-Ethynyl-3alpha-androstanediol | Investigating stereospecificity of HSDs and receptor activation. |

| Oxidation of 17-ethynyl group | Cytochrome P450s (CYPs) | Reactive intermediates, D-homoannulated steroids | Probing CYP active sites and mechanisms of enzyme inactivation. |

| Hydroxylation of the steroid core | Cytochrome P450s (CYPs) | Hydroxylated metabolites | Identifying species-specific metabolic pathways. |

| Conjugation (e.g., glucuronidation, sulfation) | Transferases | Conjugated metabolites | Studying pathways of steroid elimination. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 17α-Ethynyl-3β-androstanediol, and how is stereochemical fidelity ensured?

- Methodological Answer : The compound is synthesized via alkylation of androstanediol derivatives at the 17α position using ethynylating agents (e.g., ethynyl magnesium bromide). Stereochemical control is achieved through chiral auxiliaries or selective protection of hydroxyl groups. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (particularly H and C NMR) is used to confirm stereochemistry, as seen in analogous steroid syntheses where substituent-induced chemical shifts differentiate α/β configurations . X-ray crystallography may further validate spatial arrangements .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity thresholds) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for quantifying impurities and verifying molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., ethynyl C≡C stretches at ~2100 cm), while differential scanning calorimetry (DSC) assesses crystallinity and thermal stability .

Q. How does 17α-Ethynyl-3β-androstanediol metabolize in vitro, and what are its primary metabolites?

- Methodological Answer : In hepatic microsome assays, the compound undergoes phase I metabolism (oxidation at C3/C17) and phase II conjugation (glucuronidation/sulfation). Metabolites are identified using LC-MS/MS with isotopic labeling or derivatization. For example, 3β-hydroxysteroid dehydrogenase (3β-HSD) may catalyze oxidation to a 3-keto intermediate, analogous to 5-androstenediol pathways .

Advanced Research Questions

Q. How can conflicting data on androgen receptor (AR) binding affinity be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, radioligand competition protocols). To standardize results:

- Use AR-overexpressing HEK293 or LNCaP cells with H-labeled dihydrotestosterone (DHT) as a competitor.

- Apply Scatchard analysis to calculate dissociation constants ().

- Validate via molecular docking simulations to assess steric effects of the 17α-ethynyl group on receptor-ligand interactions .

Q. What in vivo models are optimal for studying tissue-specific effects on steroidogenesis?

- Methodological Answer :

- Rodent models : Orchidectomized rats treated with the compound (1–10 mg/kg, subcutaneous) to evaluate testosterone suppression/restoration.

- Transgenic zebrafish : Fluorescent reporters (e.g., AR-GFP) track real-time receptor activation in endocrine tissues.

- Ex vivo assays : Human adrenal H295R cells measure cortisol/aldosterone modulation via ELISA or LC-MS/MS .

Q. How do researchers address contradictions in metabolic half-life data across species?

- Methodological Answer : Interspecies variability in cytochrome P450 (CYP) enzymes (e.g., CYP3A4 in humans vs. CYP3A2 in rats) necessitates:

- Comparative pharmacokinetics : Administer the compound to mice, rats, and primates, collecting plasma at intervals (0–48 hr) for LC-MS/MS analysis.

- CYP inhibition assays : Co-administer ketoconazole (CYP3A4 inhibitor) to identify enzyme-specific clearance pathways.

- Allometric scaling : Use body surface area or hepatic blood flow rates to extrapolate human half-life .

Data Contradiction Analysis

Q. Why do some studies report anti-androgenic activity despite structural similarity to DHT?

- Methodological Answer : The 17α-ethynyl group introduces steric hindrance, potentially altering AR co-activator recruitment. To investigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.